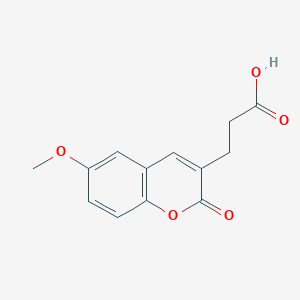
2,2'-(Naphthalene-1,5-diylbis(oxy))diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol is an organic compound with the molecular formula C14H16O4. It is characterized by the presence of a naphthalene ring substituted with two ethoxy groups at the 1 and 5 positions. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol typically involves the reaction of naphthalene-1,5-diol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the diethanol derivative.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-1,5-dicarboxylic acid.
Reduction: Formation of naphthalene-1,5-diol.
Substitution: Formation of naphthalene-1,5-dihalides or naphthalene-1,5-dialkyl ethers.
Aplicaciones Científicas De Investigación
2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for fluorescence studies.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used as an intermediate in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. Additionally, the naphthalene ring can participate in π-π interactions, enhancing its binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(But-2-yne-1,4-diylbis(oxy))diethanol
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, 2,2’-(Naphthalene-1,5-diylbis(oxy))diethanol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its ability to form stable hydrogen bonds and participate in π-π interactions makes it particularly useful in various applications, from chemical synthesis to biological studies.
Propiedades
Número CAS |
14031-45-9 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[5-(2-hydroxyethoxy)naphthalen-1-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-7-9-17-13-5-1-3-11-12(13)4-2-6-14(11)18-10-8-16/h1-6,15-16H,7-10H2 |
Clave InChI |
JWQRAVLDBQBSFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2OCCO)C(=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


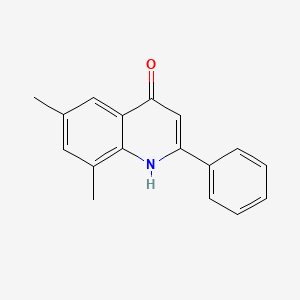

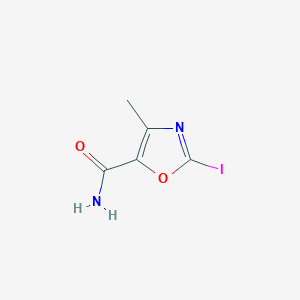
![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
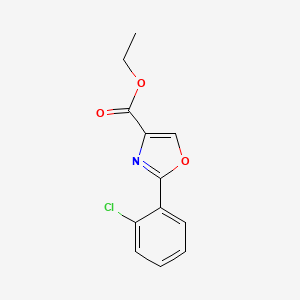

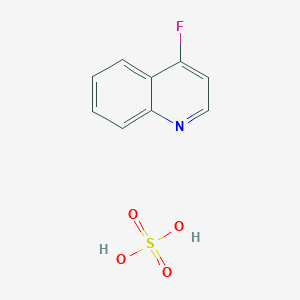
![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
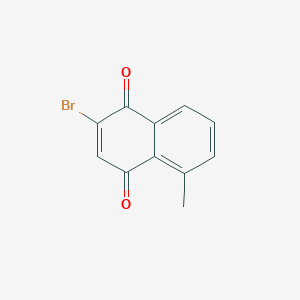

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
